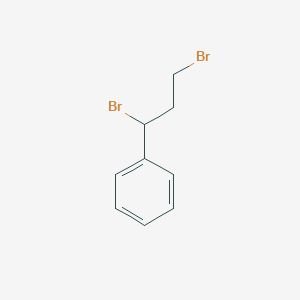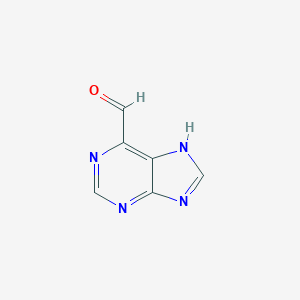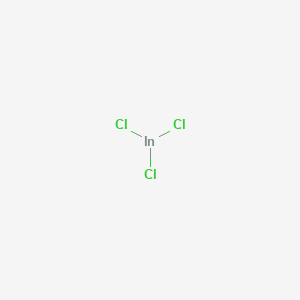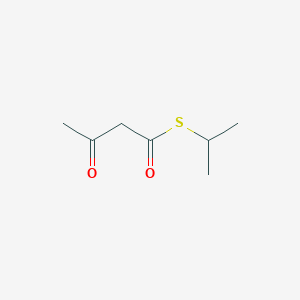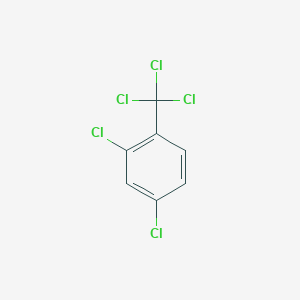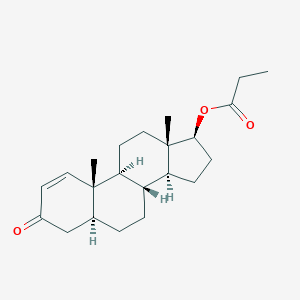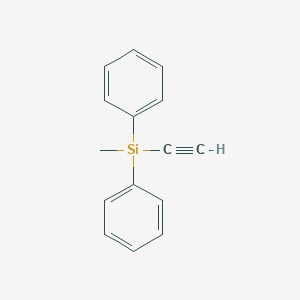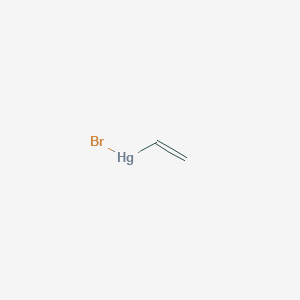
Mercury, bromo-vinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, bromo-vinyl- is a chemical compound that is widely used in scientific research. It is a derivative of mercury and is used as a reagent in organic synthesis. Mercury, bromo-vinyl- is also used in the field of biochemistry and pharmacology to study the mechanism of action of various drugs. The compound is known for its high reactivity and is used in a variety of research applications.
Wirkmechanismus
Mercury, bromo-vinyl- works by forming stable complexes with other compounds. It can react with a wide range of functional groups such as alkenes, alkynes, and aromatic compounds. The compound is known for its high reactivity and can undergo a variety of reactions such as addition, substitution, and elimination.
Biochemische Und Physiologische Effekte
Mercury, bromo-vinyl- is known to have a wide range of biochemical and physiological effects. It can react with various functional groups in proteins and enzymes, leading to changes in their activity and function. The compound is also known to have toxic effects on living organisms and can cause damage to the nervous system, kidneys, and liver.
Vorteile Und Einschränkungen Für Laborexperimente
Mercury, bromo-vinyl- is a highly reactive compound that is useful in a variety of lab experiments. Its ability to form stable complexes with other compounds makes it a useful reagent in organic synthesis. However, the compound is also highly toxic and must be handled with care. Its use in lab experiments is limited due to its potential health hazards.
Zukünftige Richtungen
There are several future directions for research involving mercury, bromo-vinyl-. One area of research is the development of new synthetic methods using the compound. Another area of research is the study of its toxic effects on living organisms and the development of new treatments for mercury poisoning. The compound is also being studied for its potential use in the development of new drugs and therapies.
Synthesemethoden
Mercury, bromo-vinyl- can be synthesized by reacting mercury with bromoacetylene. The reaction is carried out in the presence of a catalyst such as copper or palladium. The resulting compound is a yellowish liquid that is highly reactive and must be handled with care.
Wissenschaftliche Forschungsanwendungen
Mercury, bromo-vinyl- is widely used in scientific research due to its high reactivity and ability to form stable complexes with other compounds. It is used in the synthesis of various organic compounds such as alkenes, alkynes, and aromatic compounds. The compound is also used in the field of biochemistry and pharmacology to study the mechanism of action of various drugs.
Eigenschaften
CAS-Nummer |
16188-37-7 |
|---|---|
Produktname |
Mercury, bromo-vinyl- |
Molekularformel |
C2H3BrHg |
Molekulargewicht |
307.54 g/mol |
IUPAC-Name |
bromo(ethenyl)mercury |
InChI |
InChI=1S/C2H3.BrH.Hg/c1-2;;/h1H,2H2;1H;/q;;+1/p-1 |
InChI-Schlüssel |
OQVRDHYBLMZDEQ-UHFFFAOYSA-M |
SMILES |
C=C[Hg]Br |
Kanonische SMILES |
C=C[Hg]Br |
Andere CAS-Nummern |
16188-37-7 |
Synonyme |
bromo-ethenyl-mercury |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)
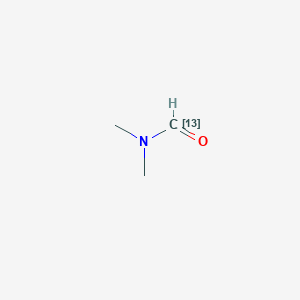
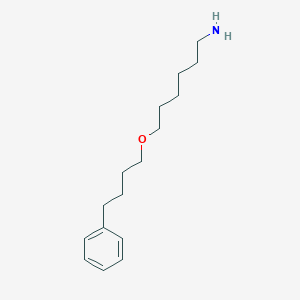
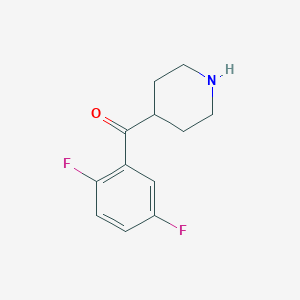
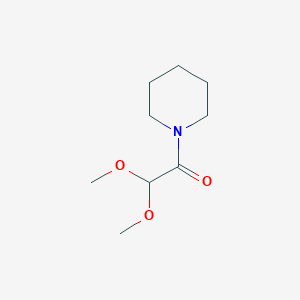
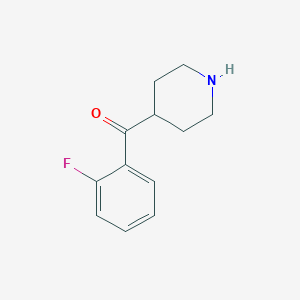
![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)
